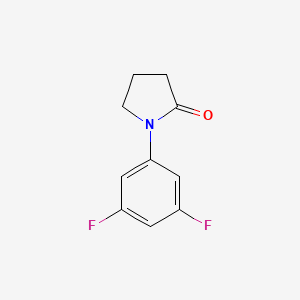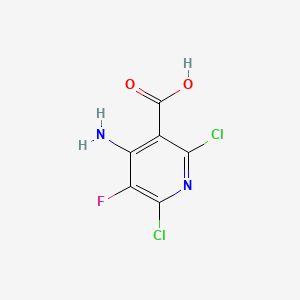![molecular formula C9H15NaO6S B13699081 Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate](/img/structure/B13699081.png)
Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “MFCD33022250” is known as sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate. This compound is a sodium salt derivative of methanesulfonic acid, featuring a methoxycarbonyl group attached to a cyclohexyl ring. It is primarily used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate typically involves the reaction of methanesulfonic acid with a cyclohexyl derivative. The process includes the following steps:
Formation of the Cyclohexyl Intermediate: A cyclohexyl derivative is first prepared by reacting cyclohexane with methoxycarbonyl chloride under controlled conditions.
Sulfonation: The cyclohexyl intermediate is then reacted with methanesulfonic acid in the presence of a suitable catalyst, such as sulfuric acid, to introduce the sulfonate group.
Neutralization: The resulting sulfonic acid derivative is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted cyclohexyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer component.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds. Its sulfonate group can interact with metal ions, influencing biochemical pathways and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium methanesulfonate: Lacks the cyclohexyl and methoxycarbonyl groups.
Cyclohexylmethanesulfonic acid: Does not contain the sodium salt or methoxycarbonyl group.
Methoxycarbonylcyclohexane: Lacks the sulfonate group.
Uniqueness
Sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate is unique due to the presence of both the methoxycarbonyl and sulfonate groups attached to a cyclohexyl ring. This combination imparts distinct chemical properties, making it valuable in specific industrial and research applications.
Propriétés
Formule moléculaire |
C9H15NaO6S |
|---|---|
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate |
InChI |
InChI=1S/C9H16O6S.Na/c1-15-8(10)6-2-4-7(5-3-6)9(11)16(12,13)14;/h6-7,9,11H,2-5H2,1H3,(H,12,13,14);/q;+1/p-1 |
Clé InChI |
JXAZWOHZJFDFJM-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1CCC(CC1)C(O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13699033.png)










